{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid
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Overview
Description
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an acetic acid moiety. This compound is part of the broader class of thiazole derivatives, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the acetic acid moiety. One common method involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Chemistry
In chemistry, {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. These include anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is unique due to its specific combination of the thiazole ring, phenyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
56355-24-9 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yloxy)phenyl]acetic acid |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)7-8-1-3-9(4-2-8)15-11-12-5-6-16-11/h1-6H,7H2,(H,13,14) |
InChI Key |
QPUCJXWUVCISEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=NC=CS2 |
Origin of Product |
United States |
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